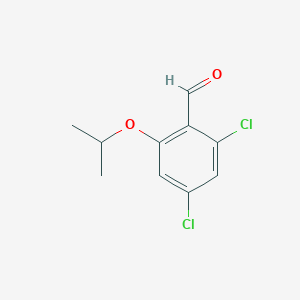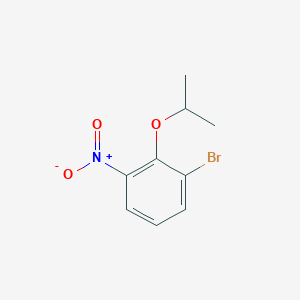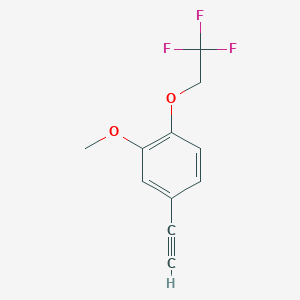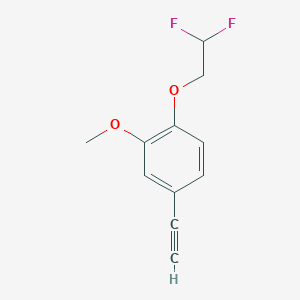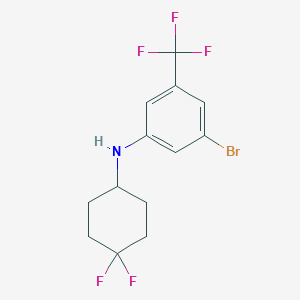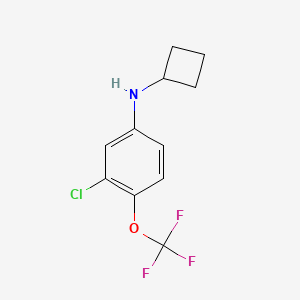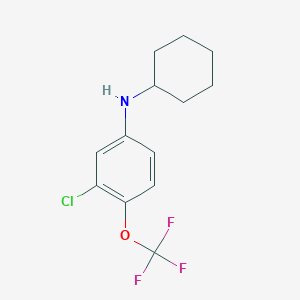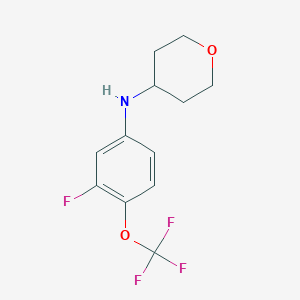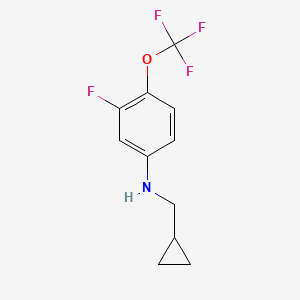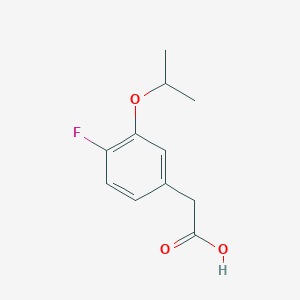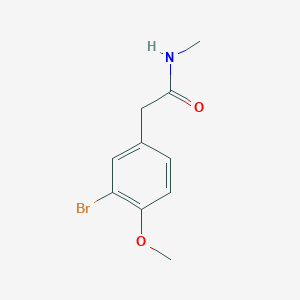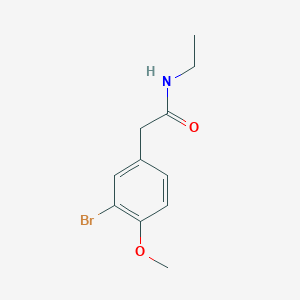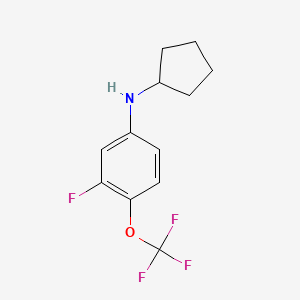
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline: is an organic compound that features a cyclopentyl group attached to an aniline ring, which is further substituted with a fluoro group and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the aniline derivative: The starting material, 3-fluoro-4-(trifluoromethoxy)aniline, is prepared through a series of reactions including nitration, reduction, and substitution.
Cyclopentylation: The aniline derivative is then subjected to cyclopentylation using cyclopentyl halides under basic conditions to form the desired N-cyclopentyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
化学反应分析
Types of Reactions:
Oxidation: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in various substitution reactions, such as halogenation or alkylation, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include various amine derivatives.
- Substitution products depend on the specific substituents introduced during the reaction.
科学研究应用
Chemistry: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies and its potential therapeutic applications.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
作用机制
The mechanism of action of N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to the desired biological effects.
相似化合物的比较
N-cyclopentyl-3-fluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-cyclopentyl-3-chloro-4-(trifluoromethoxy)aniline: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-10-7-9(17-8-3-1-2-4-8)5-6-11(10)18-12(14,15)16/h5-8,17H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGCSIQVGAFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)

